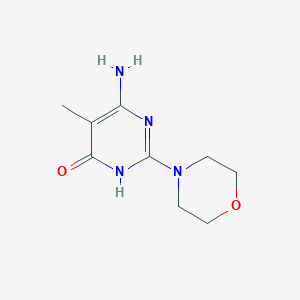

6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one

CAS No.:

Cat. No.: VC18266734

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N4O2 |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 4-amino-5-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C9H14N4O2/c1-6-7(10)11-9(12-8(6)14)13-2-4-15-5-3-13/h2-5H2,1H3,(H3,10,11,12,14) |

| Standard InChI Key | VNQBICBASIAWQA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(NC1=O)N2CCOCC2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring (C₄H₄N₂) substituted with:

-

A morpholine ring (C₄H₉NO) at the 2-position, enhancing solubility and metabolic stability .

-

A methyl group (-CH₃) at the 5-position, influencing steric and electronic interactions with biological targets.

-

An amino group (-NH₂) at the 6-position, critical for hydrogen bonding and receptor affinity .

The molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 210.23 g/mol .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Moderate in polar solvents | |

| LogP (Partition Coefficient) | ~1.5 (estimated) |

The morpholine ring contributes to a balanced lipophilicity, making the compound suitable for oral bioavailability .

Synthesis Methods

Palladium-Catalyzed Cross-Coupling

A common route involves multi-step organic reactions, including palladium-catalyzed cross-coupling to attach the morpholine moiety. For example:

-

Suzuki-Miyaura coupling of a halogenated pyrimidine precursor with a morpholine-containing boronic ester.

Key reaction conditions include:

Yields typically range from 40–70%, with purity confirmed via HPLC and NMR .

Alternative Approaches

-

Petasis Multicomponent Reaction: Used to synthesize analogs with substituted benzhydryl groups for anti-inflammatory applications .

-

Microwave-Assisted Synthesis: Reduces reaction times for intermediates like chloroquinazolines .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In LPS-stimulated RAW 264.7 macrophages, morpholinopyrimidine derivatives reduced nitric oxide (NO) production by 50–70% at 12.5 μM, comparable to dexamethasone . The morpholine ring’s electron-rich oxygen atom likely modulates NF-κB signaling .

Kinase Inhibition

Structural analogs (e.g., STA5326) inhibit Janus kinase (JAK) and Syk kinase, showing promise in autoimmune diseases like rheumatoid arthritis .

Pharmacological Applications

Drug Development

-

Antimalarial Agents: Lead optimization studies focus on improving metabolic stability and reducing cytotoxicity .

-

Kinase Inhibitors: Analogues with 2-aminopyrimidine heads exhibit IC₅₀ values <1 μM against JAK3 .

-

Anti-Inflammatory Drugs: PET imaging studies confirm blood-brain barrier penetration for neuroinflammatory targets .

Structure-Activity Relationships (SAR)

-

Morpholine Substitution: Replacing morpholine with piperazine decreases potency by 10-fold, highlighting its role in target engagement .

-

Amino Group Modifications: Acetylation reduces activity, while alkylation maintains potency but alters LogP .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), δ 3.70–3.85 (m, 8H, morpholine), δ 6.20 (s, 2H, NH₂) .

-

¹³C NMR: Signals at δ 158.9 (C=O), δ 112.4 (C-5), δ 45.2 (morpholine carbons) .

High-Performance Liquid Chromatography (HPLC)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume